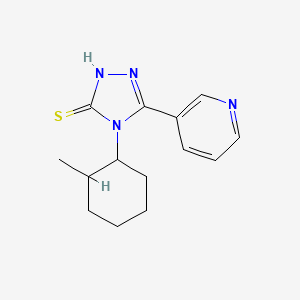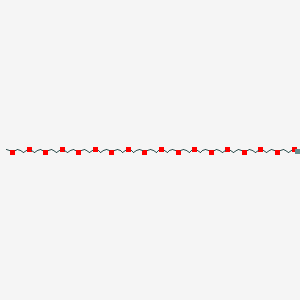![molecular formula C16H16Cl2O3S B2583155 1-[(2-Chlorobenzyl)sulfonyl]-2-(4-chlorophenyl)-2-propanol CAS No. 339276-90-3](/img/structure/B2583155.png)
1-[(2-Chlorobenzyl)sulfonyl]-2-(4-chlorophenyl)-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Antiviral Activity
- Synthesis and Antiviral Applications : A study by Chen et al. (2010) involved the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives from 4-chlorobenzoic acid, which is structurally related to 1-[(2-Chlorobenzyl)sulfonyl]-2-(4-chlorophenyl)-2-propanol. The process included several steps like esterification, hydrazination, and cyclization. This research highlights the potential antiviral applications of such compounds, with specific derivatives showing anti-tobacco mosaic virus activity (Chen et al., 2010).
Mechanisms of Alkaline Fusion
- Alkaline Fusion Mechanisms : Research by Furukawa and Ōae (1968) explored the alkaline fusion of compounds similar to 1-[(2-Chlorobenzyl)sulfonyl]-2-(4-chlorophenyl)-2-propanol. The study provided insights into the reaction mechanisms, indicating the potential chemical pathways and transformations such compounds may undergo (Furukawa & Ōae, 1968).
Molecular Structure Analysis
- Molecular Structure Analysis : Krishnaiah et al. (1995) conducted a study on a molecule structurally related to 1-[(2-Chlorobenzyl)sulfonyl]-2-(4-chlorophenyl)-2-propanol, analyzing its molecular structure. The research revealed how different segments of the molecule, including the sulfonyl plane, are oriented relative to each other, which could be crucial for understanding the properties and applications of such compounds (Krishnaiah et al., 1995).
Reactions and Derivatives
- Reactions and Derivative Formation : King and Hillhouse (1983) studied the reactions of hydroxyalkanesulfonyl chlorides, closely related to the compound . Their research provides insights into the potential reactions and derivative formations that such compounds might undergo, enhancing the understanding of their chemical behavior and potential applications (King & Hillhouse, 1983).
GABA B Receptor Antagonists
- GABA B Receptor Antagonist Synthesis : Abbenante et al. (1997) synthesized derivatives including 3-amino-3-(4-chlorophenyl)propanoic acid and 2-amino-2-(4-chlorophenyl)ethylphosphonic acid, structurally related to the compound of interest. These derivatives were identified as weak specific antagonists of GABA at the GABAB receptor, suggesting potential applications in the development of receptor antagonists (Abbenante et al., 1997).
Thromboxane Receptor Antagonism
- Thromboxane Receptor Antagonism Studies : Bhagwat et al. (1993) synthesized enantiomers of compounds structurally similar to 1-[(2-Chlorobenzyl)sulfonyl]-2-(4-chlorophenyl)-2-propanol and tested their activity as thromboxane receptor antagonists and thromboxane synthase inhibitors. This research is significant in understanding the biomedical applications of such compounds, particularly in the context of thromboxane receptor antagonism (Bhagwat et al., 1993).
properties
IUPAC Name |
2-(4-chlorophenyl)-1-[(2-chlorophenyl)methylsulfonyl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2O3S/c1-16(19,13-6-8-14(17)9-7-13)11-22(20,21)10-12-4-2-3-5-15(12)18/h2-9,19H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RACFFLBKGUTWLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)CC1=CC=CC=C1Cl)(C2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Chlorobenzyl)sulfonyl]-2-(4-chlorophenyl)-2-propanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-chloropyridin-3-yl)sulfonyl]-3-methylbut-2-enamide](/img/structure/B2583072.png)
![Methyl 2-({[(4-fluorobenzyl)amino]carbonyl}amino)benzenecarboxylate](/img/structure/B2583073.png)
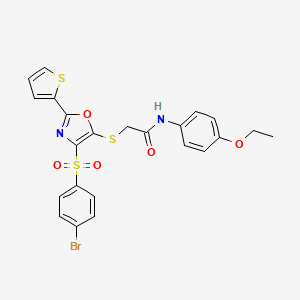
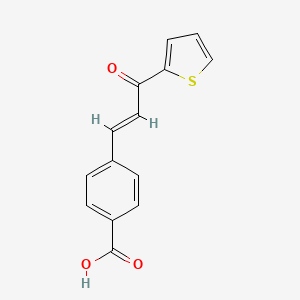
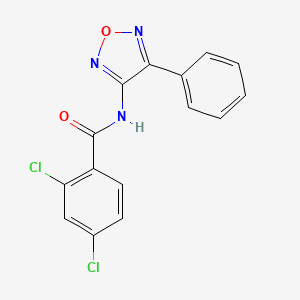
![N-(1-cyano-1-methylethyl)-2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-N-methylacetamide](/img/structure/B2583077.png)
![3-[(2-chloro-6-fluorophenyl)methyl]-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B2583080.png)
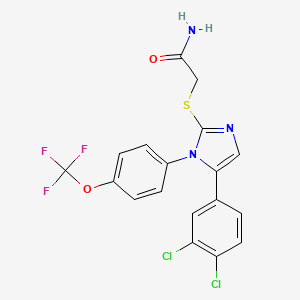
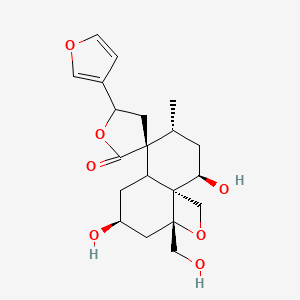
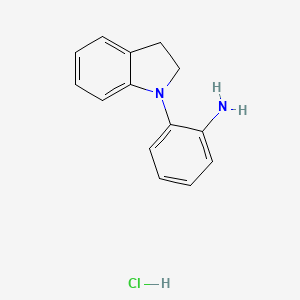
![[(2,5-Dimethylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2583089.png)
